molecular formula C14H15NO3 B8760350 1-(4-methoxybenzyl)-3,4-dimethyl-1H-pyrrole-2,5-dione

1-(4-methoxybenzyl)-3,4-dimethyl-1H-pyrrole-2,5-dione

Cat. No. B8760350
M. Wt: 245.27 g/mol
InChI Key: MLMNQDLVEJFWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680122B2

Procedure details

2,3-Dimethylmaleic anhydride (1 g, 7.9 mmol) and 4-methoxybenzylamine (1 mL, 7.9 mmol) were heated to reflux in 5 mL glacial acetic acid for 4.5 h. Solvent was evaporated. The residue was taken up in EtOAc and washed with sat'd aq NaHCO3, water, and brine. The organic phase was dried (MgSO4), filtered, and evaporated. The title compound was obtained as a solid and used without further purification (1.9 g, quant).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([O:5][C:6](=[O:9])[C:7]=1[CH3:8])=O.[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][NH2:17])=[CH:14][CH:13]=1>C(O)(=O)C>[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][N:17]2[C:6](=[O:9])[C:7]([CH3:8])=[C:2]([CH3:1])[C:3]2=[O:5])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C/C=1/C(=O)OC(\C1\C)=O
Name
Quantity
1 mL
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
WASH
Type
WASH
Details
washed with sat'd aq NaHCO3, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2C(C(=C(C2=O)C)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.